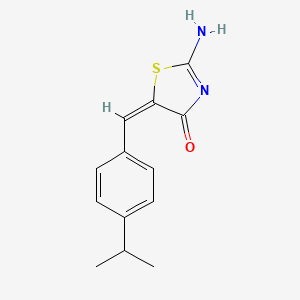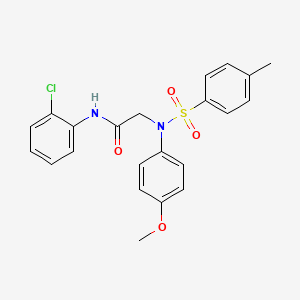![molecular formula C23H23ClN2O3S B5983211 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5983211.png)
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes benzyl, chlorophenyl, sulfonylamino, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-chlorophenyl sulfone to form benzyl 4-chlorophenyl sulfone . This intermediate is then reacted with N-[(4-methylphenyl)methyl]acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial cell wall synthesis or disruption of metabolic processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-chlorophenyl sulfone: Shares the benzyl and chlorophenyl groups but lacks the sulfonylamino and methylphenyl groups.
4-chlorophenyl sulfone: Contains the chlorophenyl and sulfone groups but is simpler in structure.
N-[(4-methylphenyl)methyl]acetamide: Contains the methylphenyl and acetamide groups but lacks the benzyl and sulfonylamino groups.
Uniqueness
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-18-7-9-19(10-8-18)15-25-23(27)17-26(16-20-5-3-2-4-6-20)30(28,29)22-13-11-21(24)12-14-22/h2-14H,15-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEXIQAHWUHELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5983129.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5983137.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-(2-methylphenoxy)propanamide](/img/structure/B5983150.png)
![N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-FLUOROBENZAMIDE](/img/structure/B5983160.png)
![N-methyl-6-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5983171.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-methylethyl]-2-thiophenecarboxamide](/img/structure/B5983179.png)
![1-[1-(2-butynoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5983190.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5983199.png)
![2-chloro-4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5983206.png)
![[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate](/img/structure/B5983208.png)


![N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B5983248.png)
![N-[3-(2-CHLOROBENZAMIDO)PHENYL]-4-METHYL-3-NITROBENZAMIDE](/img/structure/B5983254.png)
